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Compound of Interest

Compound Name: 2-(4-Nitrophenyl)benzoic acid

Cat. No.: B095835 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

analytical methodologies for the characterization of 2-(4-nitrophenyl)benzoic acid. This

biphenyl carboxylic acid derivative is of interest in medicinal chemistry and materials science. A

thorough understanding of its spectroscopic properties is crucial for its identification, purity

assessment, and further application in research and development.

Physicochemical Properties
Property Value

Molecular Formula C₁₃H₉NO₄

Molecular Weight 243.21 g/mol [1]

CAS Number 18211-41-1[1]

Appearance Expected to be a solid

Melting Point Not available in the provided search results

Solubility

Expected to be soluble in common organic

solvents like DMSO and DMF, and sparingly

soluble in less polar solvents.
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Due to the limited availability of direct experimental spectra for 2-(4-nitrophenyl)benzoic acid
in the public domain, the following data is predicted based on the analysis of structurally related

compounds and general principles of spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is anticipated to display complex multiplets in the aromatic region due to

the coupling between the protons of the two phenyl rings.

Table 1: Predicted ¹H NMR Spectral Data for 2-(4-nitrophenyl)benzoic Acid

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~10.0 - 13.0 Singlet (broad) 1H -COOH

~8.30 Doublet 2H
Protons ortho to the

nitro group

~7.80 Doublet 2H
Protons meta to the

nitro group

~7.40 - 7.60 Multiplet 4H

Protons on the

benzoic acid phenyl

ring

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the carboxyl carbon and the aromatic

carbons.

Table 2: Predicted ¹³C NMR Spectral Data for 2-(4-nitrophenyl)benzoic Acid

Chemical Shift (δ, ppm) Assignment

~168 - 172 -COOH

~148 C-NO₂

~120 - 145 Aromatic carbons
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Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of the carboxylic acid and

nitro functional groups.

Table 3: Predicted IR Spectral Data for 2-(4-nitrophenyl)benzoic Acid

Wavenumber (cm⁻¹) Intensity Assignment

2500 - 3300 Broad O-H stretch (carboxylic acid)

~1700 Strong C=O stretch (carboxylic acid)

~1520 and ~1350 Strong
N-O asymmetric and

symmetric stretch (nitro group)

~1600, ~1450 Medium-Strong C=C stretch (aromatic)

~1300 Medium C-O stretch (carboxylic acid)

~850 Strong C-N stretch (nitroaromatic)

Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation

pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for 2-(4-nitrophenyl)benzoic Acid

m/z Interpretation

243 [M]⁺ (Molecular ion)

226 [M - OH]⁺

197 [M - NO₂]⁺

181 [M - COOH - H]⁺

152 [C₁₂H₈]⁺ (Biphenyl fragment)
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Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in 2-(4-
nitrophenyl)benzoic acid.

Methodology:

Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry

NMR tube. DMSO-d₆ is often suitable for carboxylic acids due to its ability to dissolve the

sample and the downfield shift of the acidic proton.

Instrument Setup:

Place the NMR tube in the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity and optimal resolution.

Tune the probe for the appropriate nucleus (¹H or ¹³C).

¹H NMR Acquisition:

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15

ppm).

Use a standard pulse sequence (e.g., a 90° pulse).

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16

scans).

The acidic proton of the carboxylic acid can be confirmed by adding a drop of D₂O to the

NMR tube, which will cause the -COOH proton signal to disappear due to H-D exchange.
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[2]

¹³C NMR Acquisition:

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

200 ppm).

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-

to-noise ratio.

A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the

lower natural abundance of the ¹³C isotope.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the NMR

spectrum.

Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the

molecular structure.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2-(4-nitrophenyl)benzoic acid.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation: No specific sample preparation is typically needed for a solid sample

when using an ATR-FTIR spectrometer. Ensure the sample is dry.

Instrument Setup:
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Record a background spectrum of the empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Sample Analysis:

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the instrument's pressure clamp to ensure good contact between the

sample and the crystal.

Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Analysis:

Identify the characteristic absorption bands corresponding to the functional groups present

in the molecule.

Compare the obtained spectrum with reference spectra if available.

Alternative Methodology (KBr Pellet):

Sample Preparation:

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place the mixture into a pellet press and apply high pressure to form a thin, transparent

KBr pellet.

Sample Analysis:

Place the KBr pellet in the sample holder of the IR spectrometer.

Acquire the IR spectrum.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-(4-
nitrophenyl)benzoic acid.

Methodology (Electron Ionization - EI):

Sample Introduction:

Introduce a small amount of the sample into the ion source of the mass spectrometer. For

a solid sample, this can be done using a direct insertion probe.[3]

The sample is vaporized by heating in the high vacuum of the ion source.[4]

Ionization:

The vaporized sample molecules are bombarded with a high-energy electron beam

(typically 70 eV).[3][4]

This causes the molecules to lose an electron, forming a positively charged molecular ion

([M]⁺).[3]

Mass Analysis:

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

The separated ions are detected, and a mass spectrum is generated, which plots the

relative abundance of ions as a function of their m/z ratio.

Data Analysis:

Identify the molecular ion peak to determine the molecular weight of the compound.

Analyze the fragmentation pattern to gain structural information.
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Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of 2-(4-
nitrophenyl)benzoic acid.

2-(4-nitrophenyl)benzoic Acid Sample

NMR Spectroscopy
(¹H and ¹³C)

Dissolve in
deuterated solvent

IR Spectroscopy
(FTIR-ATR)

Direct analysis
of solid

Mass Spectrometry
(EI-MS)

Vaporize in
high vacuum

Data Analysis and
Structure Elucidation
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Spectroscopic analysis workflow for 2-(4-nitrophenyl)benzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-(4-Nitrophenyl)benzoic acid | 18211-41-1 | Benchchem [benchchem.com]

2. web.mit.edu [web.mit.edu]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b095835?utm_src=pdf-body
https://www.benchchem.com/product/b095835?utm_src=pdf-body
https://www.benchchem.com/product/b095835?utm_src=pdf-body-img
https://www.benchchem.com/product/b095835?utm_src=pdf-body
https://www.benchchem.com/product/b095835?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/b095835
http://web.mit.edu/5.311/www/UACA_Appendix2.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. chem.libretexts.org [chem.libretexts.org]

4. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

To cite this document: BenchChem. [Spectroscopic and Analytical Profile of 2-(4-
nitrophenyl)benzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b095835#spectroscopic-data-of-2-4-nitrophenyl-
benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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